Ethyl 2-amino-3-(furan-2-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(furan-2-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propanoate chain with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(furan-2-yl)propanoate typically involves the reaction of 2-furylacetonitrile with ethyl chloroformate in the presence of a base, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2-furylacetonitrile with ethyl bromoacetate under basic conditions, followed by hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above to achieve higher yields and purity, possibly through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(furan-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohol or amine derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
Ethyl 2-amino-3-(furan-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding studies.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(furan-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and amino group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propanoate: Similar structure but lacks the amino group.
Ethyl 2-amino-3-(thiophen-2-yl)propanoate: Similar structure with a thiophene ring instead of a furan ring.
Ethyl 2-amino-3-(pyridin-2-yl)propanoate: Similar structure with a pyridine ring instead of a furan ring.
Uniqueness
Ethyl 2-amino-3-(furan-2-yl)propanoate is unique due to the presence of both the furan ring and the amino group, which confer specific chemical reactivity and biological activity. The furan ring provides aromatic stability and potential for various chemical modifications, while the amino group allows for interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C9H13NO3 |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl 2-amino-3-(furan-2-yl)propanoate |
InChI |
InChI=1S/C9H13NO3/c1-2-12-9(11)8(10)6-7-4-3-5-13-7/h3-5,8H,2,6,10H2,1H3 |
InChI Key |
FJWPNSVWDLNWMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CO1)N |
Origin of Product |
United States |
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